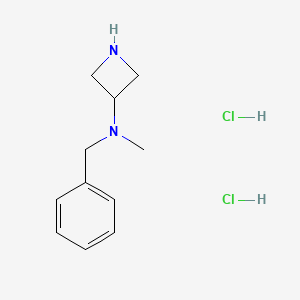

N-benzyl-N-methylazetidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

N-benzyl-N-methylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-13(11-7-12-8-11)9-10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKHXPYARZXBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation

A common approach to synthesizing azetidine derivatives involves nucleophilic substitution reactions of epoxides or halogenated precursors with amines. For example, benzhydrylamine or benzylamine derivatives react with epichlorohydrin or epoxy chloropropane under alkaline conditions to form hydroxy-substituted azetidine intermediates. This step is crucial for constructing the azetidine core.

-

Benzhydrylamine + Epoxy chloropropane → 1-diphenyl-methyl-3-hydroxy azetidine (intermediate)

This reaction is typically carried out under alkaline conditions to promote ring closure and substitution.

N-Substitution with Methyl Group

The secondary amine on the azetidine ring is alkylated with methylating agents such as methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke reaction) to introduce the N-methyl substituent. This step requires careful control of reaction conditions to avoid overalkylation or ring-opening side reactions.

Formation of the Dihydrochloride Salt

The free base N-benzyl-N-methylazetidin-3-amine is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol). This salt formation enhances the compound’s solubility and stability, which is critical for pharmaceutical applications.

-

- Solvent: Methanol or ethanol

- Acid: 37% HCl aqueous solution

- Temperature: Reflux or room temperature

- Time: 1–3 hours

- Isolation: Crystallization by cooling and filtration

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | Benzylamine + Epichlorohydrin, alkaline medium | Formation of 3-hydroxyazetidine intermediate | High yield, ring-closed intermediate |

| 2 | Methyl iodide or formaldehyde + formic acid | N-methylation of azetidine nitrogen | Controlled mono-methylation |

| 3 | Hydrochloric acid (37%) in methanol, reflux | Formation of dihydrochloride salt | Crystalline, stable salt form |

Reaction Yields: The ring formation and N-substitution steps typically yield 85–95% of the desired intermediate and final products when optimized for temperature, solvent, and reagent stoichiometry.

Purification: Crystallization from methanol/water mixtures or ethyl acetate/hexane mixtures is effective for obtaining high-purity dihydrochloride salts.

Stability: The dihydrochloride salt form exhibits enhanced thermal and chemical stability compared to the free base, as confirmed by thermogravimetric analysis and spectroscopic methods (NMR, IR).

Analytical Characterization: Purity and structural confirmation are routinely performed using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and HPLC with UV detection, achieving purity levels >98%.

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent for ring formation | Ethanol, methanol, or water | Polar solvents favor nucleophilic substitution |

| Temperature (ring formation) | 25–80 °C | Higher temps increase rate but risk side reactions |

| Methylation agent | Methyl iodide, formaldehyde + formic acid | Choice depends on selectivity and scale |

| Salt formation acid concentration | 1–3 M HCl | Ensures complete salt formation |

| Crystallization solvent | Methanol/water or ethyl acetate/hexane | Controls crystal size and purity |

| Reaction time (salt formation) | 1–3 hours | Sufficient for complete protonation |

Industrial synthesis involves scaling up the above methods with attention to:

- Efficient stirring and temperature control,

- Use of inert atmosphere (nitrogen) to prevent oxidation,

- Continuous monitoring of pH and reaction progress,

- Use of filtration and washing steps to remove impurities,

- Crystallization under controlled cooling rates to optimize yield and purity.

The preparation of N-benzyl-N-methylazetidin-3-amine dihydrochloride is a multi-step process involving azetidine ring formation via nucleophilic substitution, selective N-methylation, and conversion to the dihydrochloride salt by acid treatment. Optimal reaction conditions and purification techniques yield high-purity, stable crystalline products suitable for pharmaceutical and research applications. Analytical methods confirm the structure and purity, while industrial processes adapt these methods for large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-methylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-benzyl-N-methylazetidin-3-amine dihydrochloride serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical transformations. The compound's ability to participate in substitution reactions enhances its utility in synthesizing pharmaceuticals and other chemical entities.

Biology

In biological research, this compound has been studied for its potential interactions with biomolecules. Its unique structure allows it to engage with various biological targets, which could lead to the discovery of new therapeutic agents.

Medicine

The compound has shown promise in medical research, particularly in drug development for neurodegenerative disorders such as Alzheimer's disease. Preclinical studies indicate that it may interact with specific molecular pathways involved in neuroprotection and cognitive function.

| Field | Application |

|---|---|

| Chemistry | Building block for organic synthesis |

| Biology | Interaction studies with biomolecules |

| Medicine | Potential therapeutic effects for neurodegenerative diseases |

Case Studies

- Neuroprotective Effects : In a study examining the effects of this compound on neuronal cultures, researchers observed a reduction in oxidative stress markers and improved cell viability under conditions mimicking neurodegeneration .

- Anti-inflammatory Properties : Another investigation highlighted its potential anti-inflammatory effects, where treatment with this compound reduced levels of pro-inflammatory cytokines in vitro . This suggests its applicability in inflammatory disease models.

- Synthetic Utility : A patent described the use of azetidine derivatives like this compound as intermediates for synthesizing bioactive compounds . This underscores its importance in drug discovery processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-methylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. In medical research, it has been found to exhibit promising results in preclinical studies as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders . The compound’s effects are mediated through its interaction with neurotransmitter receptors and enzymes involved in neurodegenerative pathways .

Comparison with Similar Compounds

1-Benzhydrylazetidin-3-Amine Hydrochloride (CAS: 1189735-08-7)

- Substituents : Features a benzhydryl (diphenylmethyl) group instead of benzyl/methyl.

- Impact : The bulky benzhydryl group increases steric hindrance, reducing reactivity in catalytic or binding applications compared to the more compact benzyl group in the target compound. This structural difference may lower membrane permeability in drug contexts .

- Applications : Primarily used in receptor-binding studies (e.g., histamine H3 receptors) due to its rigid aromatic substituents .

N-Methylazetidin-3-Amine Dihydrochloride (CAS: 136293-86-2)

- Substituents : Lacks the benzyl group, retaining only the methyl group on the azetidine nitrogen.

N-Isopropyl-N-Methyl-Tert-Butyl Amine

- Structure : A linear tertiary amine without an azetidine ring.

- Impact : The absence of a strained four-membered ring reduces conformational rigidity, altering binding kinetics in enzyme inhibition compared to azetidine derivatives .

Salt Form Comparisons: Hydrochloride vs. Dihydrochloride

Trientine Dihydrochloride (Triethylenetetramine Dihydrochloride)

- Salt Form : Dihydrochloride, similar to the target compound.

- Solubility : Both exhibit pH-dependent solubility, with enhanced dissolution in acidic media. However, trientine’s linear polyamine structure enables copper chelation, a property absent in the target compound .

- Applications : Trientine is used for Wilson’s disease, whereas azetidine derivatives are explored for receptor modulation (e.g., GPCRs) .

Capmatinib Dihydrochloride

- Salt Form : Dihydrochloride salt of a kinase inhibitor.

- Solubility : Shares pH-dependent solubility but has a larger, planar heterocyclic core, contrasting with the azetidine’s compact structure. This difference impacts bioavailability and metabolic stability .

Functional Group and Reactivity Comparisons

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Functional Groups : Contains an N,O-bidentate directing group.

N-Benzyl-N-(1,1-Dioxidothien-3-yl)Amine Hydrochloride

- Structure : Incorporates a sulfone group on a thiophene ring.

- Electronic Effects : The electron-withdrawing sulfone group alters electronic density, affecting nucleophilic reactivity compared to the electron-rich benzyl group in the target compound .

Tabulated Comparison of Key Properties

Biological Activity

N-benzyl-N-methylazetidin-3-amine dihydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₈Cl₂N₂

- Molecular Weight : 249.18 g/mol

- CAS Number : 1803604-02-5

This compound is characterized by its azetidine ring structure, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Although exact mechanisms are still being elucidated, preliminary studies suggest that it may influence various signaling pathways and interact with enzymes and receptors involved in neurodegenerative diseases, particularly Alzheimer's disease.

1. Neuroprotective Effects

Research indicates that this compound has potential neuroprotective effects. It has been studied for its ability to mitigate neuronal damage and improve cognitive functions in preclinical models of neurodegeneration.

2. Anticancer Properties

Studies on related compounds, such as N-benzyl-N-methyl-dodecan-1-amine (BMDA), have shown promising anticancer activities. BMDA was found to sensitize A549 lung cancer cells to apoptosis and inhibit tumor growth in xenograft models. This suggests that similar azetidine derivatives may exhibit anticancer properties through mechanisms involving the inhibition of cell migration and invasion .

3. Anti-inflammatory Activity

Research has also indicated that compounds related to this compound may possess anti-inflammatory properties. For instance, BMDA demonstrated the ability to reduce inflammatory cytokine production and protect against colitis in animal models, indicating a potential therapeutic role in inflammatory diseases .

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

| Compound Name | Key Features | Applications |

|---|---|---|

| N-methylbenzylamine | Used in dye production; catalytic agent | Industrial applications |

| 4-(2-(N-benzyl-N-methylamino)ethoxy)-3,5-dichlorobenzenamine | Similar structural features; potential therapeutic uses | Medical research |

| N-benzyl-N-methyl-dodecan-1-amine (BMDA) | Exhibits anticancer and anti-inflammatory activities | Cancer therapy, inflammatory diseases |

Q & A

Q. What are the recommended synthetic routes for N-benzyl-N-methylazetidin-3-amine dihydrochloride?

Methodological Answer: Synthesis typically involves a multi-step procedure starting with azetidine derivatives. A common approach is:

- Step 1: React azetidin-3-amine with benzyl and methyl groups via reductive amination or nucleophilic substitution.

- Step 2: Purify the freebase intermediate using column chromatography.

- Step 3: Convert the freebase to the dihydrochloride salt by treatment with HCl in anhydrous solvent (e.g., ethanol or dichloromethane) under controlled pH. Key considerations include stoichiometric control of HCl to ensure dihydrochloride formation and avoiding over-acidification .

Q. How is the purity and identity of this compound validated?

Methodological Answer: Use a combination of analytical techniques:

- HPLC: Employ a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) + 0.1% trifluoroacetic acid (TFA) to assess purity (>98% by area normalization) .

- NMR Spectroscopy: Confirm structure via ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃). For dihydrochlorides, observe downfield shifts for amine protons (~δ 10–12 ppm) due to protonation .

- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ and [M+2H-Cl]⁺ fragments .

Q. What solvent systems are optimal for solubility studies of this compound?

Methodological Answer: Dihydrochloride salts generally exhibit high solubility in polar solvents. Test solubility in:

- Aqueous Buffers: Phosphate-buffered saline (PBS, pH 7.4) at 25°C.

- Organic Solvents: Methanol, DMSO, or ethanol for stock solutions. Use UV-Vis spectrophotometry (λmax ~260 nm) to quantify solubility via Beer-Lambert law. Pre-filter solutions (0.22 µm) to remove particulates .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence the compound’s pharmacokinetic properties compared to the freebase?

Methodological Answer: The dihydrochloride form enhances:

- Aqueous Solubility: Critical for in vivo bioavailability. Compare dissolution rates in simulated gastric fluid (pH 1.2) using USP Apparatus II (paddle method) .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Dihydrochlorides often resist hydrolysis better than freebases due to reduced hygroscopicity .

Q. How can discrepancies in NMR data for dihydrochloride salts be resolved?

Methodological Answer: Discrepancies may arise from residual solvents, proton exchange, or salt effects. Mitigate by:

- Deuterated Solvent Selection: Use DMSO-d₆ to slow proton exchange and resolve broad amine peaks.

- Variable Temperature NMR: Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C.

- Ion-Pair Chromatography: Confirm counterion stoichiometry (2:1 HCl:amine ratio) via ion chromatography .

Q. What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis of this compound?

Methodological Answer: Use chiral auxiliaries or catalysts:

- Chiral HPLC: Employ a Chiralpak AD-H column (hexane:isopropanol 90:10 + 0.1% diethylamine) to separate enantiomers.

- Circular Dichroism (CD): Verify enantiopurity by comparing experimental CD spectra with computed spectra (TD-DFT methods).

- Kinetic Resolution: Apply lipase-catalyzed acylation to selectively modify undesired enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.